Physicochemical properties of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one
Physicochemical properties of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one
An In-Depth Technical Guide to the Physicochemical Properties of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one
Introduction: The Significance of Trifluoromethylated Enones
In the landscape of modern drug discovery and materials science, fluorine-containing molecules hold a place of exceptional importance. The introduction of fluorine, particularly the trifluoromethyl (CF₃) group, into organic scaffolds can dramatically alter key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Among these valuable fluorinated building blocks, α,β-unsaturated trifluoromethyl ketones, such as 4-Butoxy-1,1,1-trifluorobut-3-en-2-one, are particularly noteworthy.
This class of compounds merges the unique electronic properties of the CF₃ group with the versatile reactivity of an enone system (a conjugated alkene and ketone). The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon and influences the reactivity of the entire conjugated system. This makes them powerful intermediates for synthesizing complex heterocyclic compounds, which are foundational to many pharmaceutical agents. For instance, the closely related analogue, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, is a documented precursor for trifluoromethyl-substituted pyrazoles, thiophenes, and furans, and has been utilized in a synthetic approach to the COX-2 inhibitor Celebrex®[1].
This guide provides a comprehensive overview of the core physicochemical properties of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one. As direct experimental data for this specific molecule is not extensively published, we will leverage data from its lower alkyl chain analogue, the ethoxy variant, to draw scientifically grounded predictions. Furthermore, we will provide detailed, field-proven experimental protocols for the empirical determination and characterization of these properties, offering researchers and drug development professionals a robust framework for their work.
Molecular and Structural Properties
4-Butoxy-1,1,1-trifluorobut-3-en-2-one is a fluorinated organic compound featuring a core butenone structure. Its key functional groups include a trifluoromethyl group (-CF₃), a ketone (C=O), a carbon-carbon double bond (C=C), and a butoxy ether (-O-CH₂CH₂CH₂CH₃).
-
Molecular Formula: C₈H₁₁F₃O₂[2]
-
Molecular Weight: 196.17 g/mol [2]
-
Canonical SMILES: CCCCOC=CC(=O)C(F)(F)F
-
IUPAC Name: 4-butoxy-1,1,1-trifluorobut-3-en-2-one
The molecule's structure is defined by the interplay of these groups. The trifluoromethyl group, being a powerful electron-withdrawing entity, significantly polarizes the adjacent carbonyl group. This effect extends through the conjugated π-system of the double bond, influencing the electron density at the β-carbon. The butoxy group, an electron-donating ether, modulates this electronic profile. This electronic push-pull system is central to the compound's reactivity and spectroscopic signature.
Physicochemical Data Summary
Comprehensive experimental data for 4-Butoxy-1,1,1-trifluorobut-3-en-2-one is limited in publicly available literature. However, we can predict its properties with a high degree of confidence by analyzing the well-documented data of its close analogue, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, and applying fundamental chemical principles. The primary difference is the extension of the alkyl ether chain from ethyl to butyl, which predictably increases molecular weight and strengthens intermolecular van der Waals forces.
| Property | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (Analogue) | 4-Butoxy-1,1,1-trifluorobut-3-en-2-one (Target) | Scientific Rationale for Prediction |
| Molecular Weight | 168.11 g/mol [][4] | 196.17 g/mol [2] | Direct calculation from molecular formula. |
| Appearance | Colorless to Light Yellow Liquid[5][6] | Colorless to Light Yellow Liquid | The core chromophore is identical; appearance should be similar. |
| Boiling Point | 51-53 °C @ 12 mmHg[4][6] | Predicted: > 53 °C @ 12 mmHg | Increased carbon chain length leads to stronger van der Waals forces, requiring more energy for the phase transition.[7] |
| Density | 1.18 g/mL at 25 °C[8] | Predicted: Slightly lower than 1.18 g/mL | The addition of a less dense hydrocarbon tail (butoxy vs. ethoxy) relative to the dense trifluoromethyl ketone head should slightly decrease the overall density. |
| Refractive Index | n20/D 1.406[6] | Predicted: ~1.40-1.41 | Refractive index is related to polarizability. The larger electron cloud of the butyl group will slightly increase polarizability. |
| Solubility | Soluble in common organic solvents | Predicted: High solubility in organic solvents, low in water | The longer butyl chain increases the non-polar character, further decreasing aqueous solubility while maintaining or enhancing solubility in non-polar organic solvents like hexanes, ethers, and chlorinated solvents. |
Spectroscopic Characterization Profile
The structural identity and purity of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one can be unequivocally confirmed through a combination of spectroscopic techniques. The following sections detail the expected spectral features, providing a benchmark for analytical validation.
Caption: Relationship between molecular structure and key spectroscopic outputs.
¹⁹F NMR Spectroscopy
Given that the three fluorine atoms are chemically equivalent within the trifluoromethyl group, the ¹⁹F NMR spectrum is expected to be simple and diagnostic.
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Expected Chemical Shift: A single, sharp peak. Trifluoromethyl ketones typically exhibit signals in a well-defined region of the ¹⁹F NMR spectrum. The exact position will be influenced by the conjugated system, but referencing similar structures is key.[9][10]
¹H NMR Spectroscopy
The proton NMR will reveal the full aliphatic and vinylic structure.
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Butoxy Group:
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-CH₃ (Terminal Methyl): A triplet around 0.9-1.0 ppm.
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-CH₂- (Internal Methylenes): Two distinct multiplets in the range of 1.4-1.8 ppm.
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-O-CH₂- (Methylene adjacent to Oxygen): A triplet shifted downfield to approximately 3.8-4.0 ppm due to the deshielding effect of the oxygen atom.
-
-
Vinylic Protons (-CH=CH-): Two doublets in the region of 6.0-8.0 ppm. The coupling constant (J-value) between them will be indicative of the double bond geometry (typically larger for trans isomers). The proton alpha to the carbonyl will be further downfield than the proton beta to it.
Infrared (FT-IR) Spectroscopy
FT-IR is ideal for identifying the key functional groups through their vibrational frequencies.[11]
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C=O Stretch: A very strong, sharp absorption band is expected around 1700-1720 cm⁻¹ . Conjugation with the C=C double bond typically lowers the frequency from a standard ketone (~1715 cm⁻¹), but the electron-withdrawing CF₃ group increases it. The observed value will be a balance of these two effects.[12]
-
C=C Stretch: A medium-intensity band around 1630-1650 cm⁻¹ .
-
C-F Stretches: Multiple strong, complex absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹ , are characteristic of the CF₃ group.[13]
-
C-O Stretch: A strong band for the ether linkage will appear around 1200-1250 cm⁻¹ .
-
C-H Stretches: Bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the butyl group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data for structural confirmation.
-
Molecular Ion (M⁺): A peak at m/z = 196.17 should be observable, confirming the molecular weight.
-
Key Fragmentation Patterns: Halogenated organic compounds often exhibit characteristic fragmentation.[14][15] Expect to see:
Experimental Protocols for Property Determination
To ensure scientific rigor, the physicochemical properties of novel or uncharacterized compounds must be determined empirically. The following protocols are designed to be self-validating and are based on established laboratory methods.
Boiling Point Determination via Thiele Tube Method
Causality: This method determines the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[19][20] When the liquid is heated, air trapped in the inverted capillary expands and escapes, forming bubbles. As the apparatus cools, the vapor pressure inside the capillary drops. The exact point at which the external pressure overcomes the internal vapor pressure, forcing the liquid back into the capillary, is the boiling point.[21] Recording the atmospheric pressure is critical as boiling point is pressure-dependent.
Caption: Workflow for Boiling Point Determination using the Thiele Tube.
Step-by-Step Methodology:
-
Preparation: Seal one end of a glass capillary tube using a flame.
-
Sample Loading: Add approximately 0.5 mL of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one to a small test tube (e.g., a Durham tube).
-
Assembly: Place the sealed capillary tube into the test tube with the open end submerged in the liquid.
-
Attachment: Secure the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Setup: Clamp the thermometer and assembly inside a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), making sure the sample is fully immersed.
-
Heating: Gently heat the side arm of the Thiele tube with a microburner or heating mantle.[22] The design of the tube ensures even heat distribution via convection.
-
Observation: Watch for a continuous and rapid stream of bubbles to emerge from the open end of the capillary tube. This indicates the temperature is just above the boiling point.
-
Cooling and Measurement: Remove the heat source. Carefully observe the capillary tube as the apparatus cools. The temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube is the boiling point.
-
Validation: Record the ambient barometric pressure. For high accuracy, repeat the measurement two more times.
Qualitative Solubility Profiling
Causality: The principle "like dissolves like" governs solubility.[23] By systematically testing the compound's solubility in a range of solvents with varying polarities and pH, we can infer its overall polarity and identify any acidic or basic functional groups.[24] A compound dissolving in 5% NaOH suggests it is a weak acid, while solubility in 5% HCl indicates it is a base. Insolubility in all suggests a neutral, likely non-polar, compound.
Caption: Decision tree for systematic solubility classification.
Step-by-Step Methodology:
-
Solvent Series: Prepare test tubes containing 1 mL of the following solvents: Water, 5% NaOH(aq), 5% HCl(aq), and a representative organic solvent such as diethyl ether or hexane.
-
Sample Addition: To each test tube, add approximately 20-30 mg of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one.[25]
-
Mixing: Vigorously shake or vortex each tube for 30-60 seconds.[26]
-
Observation: Observe each tube for signs of dissolution (a clear, homogenous solution). If the compound is insoluble, the mixture will appear cloudy, have suspended particles, or form a separate layer.
-
Classification:
-
Soluble in Water: The compound is polar.
-
Insoluble in Water, Soluble in 5% NaOH: The compound is a weak acid. (Unlikely for this structure).
-
Insoluble in Water, Soluble in 5% HCl: The compound is a base. (Unlikely for this structure).
-
Insoluble in Water, NaOH, and HCl, but Soluble in Ether/Hexane: The compound is neutral and non-polar/moderately polar. This is the expected result for 4-Butoxy-1,1,1-trifluorobut-3-en-2-one.
-
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